molecular formula C8H10N2O2 B6210371 N',4-dihydroxy-2-methylbenzene-1-carboximidamide CAS No. 1563942-71-1

N',4-dihydroxy-2-methylbenzene-1-carboximidamide

Cat. No.: B6210371
CAS No.: 1563942-71-1
M. Wt: 166.2
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Description

N’,4-dihydroxy-2-methylbenzene-1-carboximidamide is a chemical compound with a molecular formula of C8H10N2O2 It is characterized by the presence of hydroxyl groups at the 4th and N’ positions, a methyl group at the 2nd position, and a carboximidamide group at the 1st position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol (o-cresol) as the starting material.

    Hydroxylation: The hydroxylation of 2-methylphenol at the 4th position can be achieved using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.

    Carboximidamide Formation:

Industrial Production Methods

Industrial production of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxy-2-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N’,4-dihydroxy-2-methylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboximidamide group can interact with nucleophilic sites, potentially leading to the inhibition of enzyme activity or the modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    1,2-dihydroxy-4-methylbenzene: Similar structure but lacks the carboximidamide group.

    4-hydroxy-2-methylbenzene-1-carboximidamide: Similar structure but lacks one hydroxyl group.

Uniqueness

N’,4-dihydroxy-2-methylbenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

1563942-71-1

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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